Propyl 2-phenyl-1H-benzo[d]imidazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate is a compound belonging to the imidazole family, which is known for its versatile applications in various fields such as medicine, chemistry, and industry. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they play a crucial role in the synthesis of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it a versatile approach.
Industrial Production Methods: Industrial production of imidazole derivatives often involves multicomponent reactions conducted under different conditions. These methods optimize synthetic efficiency and include the use of catalysts and diverse conditions . For example, the Van Leusen, Debus-Radziszewski, Marckwald, and Wallach methods are well-known for the synthesis of substituted imidazoles .
Chemical Reactions Analysis
Types of Reactions: Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include ammonium acetate, aldehydes, and anilines. The reactions are typically conducted under efficient green methods or solvent-based conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aldehydes and ammonium acetate can yield tri- and tetra-substituted imidazoles .
Scientific Research Applications
Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing biologically active molecules. In biology and medicine, it has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent . Additionally, it is used in the development of functional materials and catalysis .
Mechanism of Action
The mechanism of action of Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit quorum sensing in bacteria, reducing their virulence and biofilm formation . This makes it a promising candidate for adjuvant therapy in bacterial infections.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate include other imidazole derivatives such as clemizole, etonitazene, and enviroxime . These compounds share the imidazole core structure but differ in their substituents and specific applications.
Uniqueness: What sets Propyl2-phenyl-1H-benzo[d]imidazole-6-carboxylate apart is its unique combination of functional groups, which enhances its versatility and effectiveness in various applications. Its ability to undergo diverse chemical reactions and its potential in antimicrobial and anticancer research make it a valuable compound in scientific research .
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
propyl 2-phenyl-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C17H16N2O2/c1-2-10-21-17(20)13-8-9-14-15(11-13)19-16(18-14)12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,18,19) |
InChI Key |
RDYZUGFBRNMRRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.